5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1234953-88-8
VCID: VC4354830
InChI: InChI=1S/C14H17ClN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3
Molecular Formula: C14H17ClN4O2S2
Molecular Weight: 372.89

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1234953-88-8

Cat. No.: VC4354830

Molecular Formula: C14H17ClN4O2S2

Molecular Weight: 372.89

* For research use only. Not for human or veterinary use.

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide - 1234953-88-8

Specification

CAS No. 1234953-88-8
Molecular Formula C14H17ClN4O2S2
Molecular Weight 372.89
IUPAC Name 5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H17ClN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2
Standard InChI Key JMUIGESYAWNHDZ-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3

Introduction

Chemical Formula and Identifiers

  • Molecular Formula: C14H17ClN4O2S

  • Functional Groups:

    • Sulfonamide (-SO2NH)

    • Piperidine

    • Pyrimidine

    • Chlorinated thiophene

Synthesis Pathway

The synthesis of compounds like this typically involves:

  • Thiophene Functionalization: Chlorination at the 5-position of thiophene.

  • Sulfonamide Formation: Introduction of the sulfonamide group via reaction with chlorosulfonic acid or similar reagents.

  • Piperidine Derivatization: Alkylation of piperidine with pyrimidinylmethyl halides.

  • Coupling Reaction: Linking the piperidine derivative to the thiophene sulfonamide through nucleophilic substitution.

Spectroscopic Techniques

  • NMR Spectroscopy (¹H and ¹³C):

    • Proton signals for aromatic thiophene, pyrimidine, and aliphatic piperidine.

    • Carbon shifts indicative of sulfonamide and chlorinated thiophene groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for sulfonamide (S=O stretching ~1150–1350 cm⁻¹) and aromatic C-H bonds.

Biological Relevance

Sulfonamides are widely studied for their pharmacological properties. While specific data on this compound may not be available, structurally similar compounds have demonstrated:

  • Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways via enzyme inhibition.

  • Potential as Drug Candidates: The presence of heterocyclic groups like pyrimidine enhances binding affinity to biological targets.

Pharmaceuticals

This compound could be explored for:

  • Antibacterial or antifungal agents due to its sulfonamide backbone.

  • CNS-active drugs, as piperidine derivatives often cross the blood-brain barrier.

Material Science

Sulfonamides are also used in materials chemistry for their thermal stability and electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator